Product packaging for 1,4-Dibromo-2-iodo-5-methylbenzene(Cat. No.:CAS No. 123568-21-8)

1,4-Dibromo-2-iodo-5-methylbenzene

Cat. No.: B2678384
CAS No.: 123568-21-8
M. Wt: 375.829
InChI Key: YPEFVHLYFXQLMX-UHFFFAOYSA-N
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Description

Contextualization within Polyhalogenated Aromatic Chemistry

Polyhalogenated aromatic hydrocarbons (PAHs) are organic compounds composed of multiple aromatic rings that bear several halogen atoms. mdpi.comlibretexts.org These compounds are a significant area of study due to their diverse applications and environmental presence. science.govwikipedia.org 1,4-Dibromo-2-iodo-5-methylbenzene is a prime example of a polyhalogenated aromatic compound, featuring a benzene (B151609) ring substituted with two bromine atoms, one iodine atom, and a methyl group. nih.gov The specific arrangement of these substituents on the aromatic ring dictates its chemical properties and reactivity. The presence of three halogen atoms, each with different electronegativity and leaving group ability, makes it a versatile substrate for a variety of chemical transformations.

The study of polyhalogenated compounds is crucial for understanding their behavior and potential applications. For instance, the proximity of multiple large halogen substituents can induce minor distortions in the bond angles of the benzene ring, though the halogen atoms typically remain in the plane of the molecule. researchgate.net This structural nuance can influence the compound's reactivity in synthetic applications.

Significance of Multifunctionalized Aryl Halides in Advanced Organic Synthesis and Materials Science

Multifunctionalized aryl halides, such as this compound, are of paramount importance in advanced organic synthesis and materials science. organic-chemistry.orgchemshuttle.com Their significance stems from their ability to participate in a wide range of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for selective and sequential reactions. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to introduce different functional groups at specific positions on the aromatic ring in a controlled manner. nih.gov

This stepwise functionalization is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with precise architectures. These molecules can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. google.com In materials science, polyhalogenated aromatic compounds are precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of various substituents onto the aromatic core allows for the fine-tuning of the material's electronic and photophysical properties.

Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily centered on its use as a synthetic intermediate. Chemical suppliers list it as a building block for organic synthesis, highlighting its utility for researchers in medicinal chemistry and other areas of chemical R&D. chemshuttle.comsigmaaldrich.combldpharm.comreagentia.eu Its CAS Number is 123568-21-8. nih.gov

While its role as a versatile reagent is acknowledged, there appear to be significant knowledge gaps in the publicly available scientific literature specifically detailing the comprehensive reaction chemistry and application-focused studies of this compound itself. Much of the available information is in the form of database entries and supplier information. nih.govsigmaaldrich.combldpharm.comreagentia.eu There is a lack of in-depth research articles focusing on the systematic exploration of its reactivity in various cross-coupling reactions or its incorporation into novel functional materials.

Further research could focus on:

Systematically studying its reactivity in a broader range of modern cross-coupling reactions.

Exploring its potential as a monomer in the synthesis of novel polymers with tailored properties.

Investigating its utility in the synthesis of new ligands for catalysis or new scaffolds for medicinal chemistry.

The development of more efficient and selective methods for the synthesis of polyhalogenated compounds, including those with mixed halogen substituents, is also an area of ongoing interest. google.comnih.gov

Chemical Compound Information

Compound Name
1,4-Dibromo-2,5-diiodobenzene (B1312432)
This compound
1,4-Dibromobenzene
2,5-Dibromo-4-iodoaniline (B8202941)
2,5-Dibromoaniline
2,5-Dibromonitrobenzene
Benzene
Iodine
Sulfuric acid

Chemical Properties of this compound

PropertyValue
Molecular Formula C7H5Br2I
Molecular Weight 375.83 g/mol
IUPAC Name This compound
InChI InChI=1S/C7H5Br2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
InChIKey YPEFVHLYFXQLMX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)I)Br
CAS Number 123568-21-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2I B2678384 1,4-Dibromo-2-iodo-5-methylbenzene CAS No. 123568-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2-iodo-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEFVHLYFXQLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1,4 Dibromo 2 Iodo 5 Methylbenzene and Analogues

Regioselective Halogenation Approaches for Multifunctionalized Benzenes

Achieving the desired substitution pattern on a benzene (B151609) ring, especially with multiple halogen atoms, is a significant synthetic challenge due to the complex interplay of directing effects. google.comresearchgate.netresearchgate.netnih.gov

Directed Metalation Strategies for Ortho-Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity. organic-chemistry.org

Common DMGs include amides, carbamates, and sulfonamides. organic-chemistry.orgnih.gov For instance, the carbamate (B1207046) group can direct the lithiation and subsequent halogenation of an O-aryl carbamate. nih.gov The choice of the organolithium base, such as n-butyllithium or sec-butyllithium, and the presence of additives like tetramethylethylenediamine (TMEDA) can influence the efficiency of the metalation. baranlab.org This strategy offers a predictable way to install halogens at positions that might be difficult to access through classical electrophilic aromatic substitution. baranlab.orgnih.gov

Stepwise Electrophilic Aromatic Substitution Protocols for Controlled Halogen Placement

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto a benzene ring. youtube.comlibretexts.org However, when multiple halogens are introduced, controlling the regioselectivity can be challenging due to the directing effects of the existing substituents. researchgate.net A stepwise approach, carefully considering the activating/deactivating and directing properties of the substituents at each stage, is crucial for synthesizing polysubstituted benzenes like 1,4-dibromo-2-iodo-5-methylbenzene.

For example, starting with a substituted benzene, the first halogen can be introduced based on the directing effect of the initial substituent. The subsequent halogenation steps will then be directed by the combined influence of all substituents present on the ring. researchgate.net Lewis acid catalysts, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination, are typically required to activate the halogen. youtube.com The synthesis of 1,4-dibromo-2,5-diiodobenzene (B1312432) has been achieved through a multi-step process involving nitration, reduction, iodination, and finally a diazotization-iodination sequence, highlighting the controlled nature of stepwise EAS. google.com

Table 1: Comparison of Regioselective Halogenation Approaches

Methodology Description Advantages Limitations
Directed ortho-Metalation (DoM) Utilizes a directing group to guide metalation and subsequent halogenation at the ortho position. baranlab.orgorganic-chemistry.org High regioselectivity, allows for the introduction of halogens at sterically hindered positions. Requires a suitable directing group, often involves cryogenic temperatures and strong bases. baranlab.org
Stepwise Electrophilic Aromatic Substitution (EAS) Sequential introduction of halogens, considering the directing effects of existing substituents at each step. youtube.comresearchgate.net Utilizes well-established and widely applicable reactions. Can lead to mixtures of isomers if directing effects are not well-controlled, may require multiple steps. researchgate.net

| Metal-Catalyzed Halogenation | Employs transition metal catalysts, such as palladium, to achieve regioselective C-H halogenation. researchgate.netorganic-chemistry.org | High regioselectivity, can provide products complementary to those from traditional EAS. organic-chemistry.org | Often requires specific directing groups or substrates, catalyst cost and sensitivity can be a factor. gu.se |

Metal-Catalyzed Halogenation and Cross-Halogenation Methodologies

Transition metal-catalyzed reactions have emerged as powerful tools for the regioselective halogenation of arenes. researchgate.net Palladium-catalyzed methods, for instance, allow for the direct chlorination, bromination, and iodination of C-H bonds using N-halosuccinimides as the halogen source. organic-chemistry.org These reactions can provide products that are complementary to those obtained through conventional electrophilic aromatic substitution. organic-chemistry.org

Copper-catalyzed reactions are also significant, particularly in halogen exchange (cross-halogenation) reactions, which allow for the interconversion of aryl halides. researchgate.net This is valuable for synthesizing specific halogenation patterns that might be difficult to achieve directly. Furthermore, metal catalysis plays a role in decarboxylative halogenation, where a carboxylic acid group is replaced by a halogen, providing another strategic entry to aryl halides. nih.govmdpi.com

Functional Group Interconversion and Precursor Synthesis Pathways

The synthesis of complex molecules like this compound often relies on the strategic interconversion of functional groups and the use of carefully designed precursors. mdpi.commdpi.com

Diazotization-Mediated Halogenation for Aryl Halide Formation

The Sandmeyer reaction is a classic and highly effective method for introducing halogens onto an aromatic ring by the diazotization of a primary aromatic amine. researchgate.netnowgonggirlscollege.co.in This process involves treating the amine with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt. nowgonggirlscollege.co.in The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a halide using a copper(I) salt (CuX, where X = Cl, Br). researchgate.net For the introduction of iodine, the use of a copper catalyst is often not necessary, and potassium iodide is sufficient. nowgonggirlscollege.co.in

This method is particularly valuable for synthesizing aryl halides that are not easily accessible through direct halogenation. nowgonggirlscollege.co.in A recent development involves photochemical Sandmeyer-type halogenations, which avoid the use of metal catalysts and offer high selectivity. nih.gov A synthetic route to 1,4-dibromo-2,5-diiodobenzene utilizes a diazotization-iodination step on a 2,5-dibromo-4-iodoaniline (B8202941) precursor. google.com

Reductive and Oxidative Halogen Manipulation Strategies

The manipulation of halogen substituents on a polyhalogenated benzene ring through reductive or oxidative processes can be a strategic approach to achieve the desired substitution pattern. Reductive dehalogenation, for instance, involves the selective removal of a halogen atom. This can be particularly useful for correcting a halogenation that was not perfectly regioselective or for accessing compounds that are difficult to synthesize directly. Catalytic systems, such as those based on rhodium, have been shown to be effective for the hydrodefluorination of fluorinated benzenes. researchgate.net

Conversely, oxidative processes can be used to activate C-H bonds for halogenation. For example, base-catalyzed halogen transfer can enable the direct C-H hydroxylation of arenes via a halogenated intermediate. nih.gov While not a direct halogenation method, it demonstrates the principle of using halogenation as a transient step to introduce other functional groups. The selective cleavage of carbon-halogen bonds in polyhalogenated compounds remains a key challenge and an active area of research, with different halogens exhibiting different reactivities in cross-coupling and other reactions. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,4-Dibromo-2,5-diiodobenzene
2,5-Dibromo-4-iodoaniline
2,5-Dibromonitrobenzene
2,5-Dibromoaniline
1,4-Dibromobenzene
n-Butyllithium
sec-Butyllithium
Tetramethylethylenediamine (TMEDA)
Iron(III) bromide
Iron(III) chloride
N-halosuccinimides
Sodium nitrite
Copper(I) chloride
Copper(I) bromide
Potassium iodide

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of polyhalogenated arenes is highly dependent on the optimization of reaction conditions to maximize yield and ensure high selectivity. researchgate.net Factors such as temperature, solvent, catalyst, and the nature of reagents play a crucial role.

For instance, in cross-coupling reactions, the choice of catalyst and ligands is critical. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds with aryl halides. researchgate.net The efficiency and selectivity of these reactions can be significantly influenced by the ligand coordinated to the palladium center. The development of novel ligands, such as Sadphos, has enabled challenging asymmetric syntheses of complex molecules with high yields and enantioselectivities. researchgate.net

Temperature and concentration are also key parameters to control. In some cases, elevating the temperature can improve reaction rates and yields. researchgate.net However, for certain sensitive substrates or to control selectivity, lower temperatures might be necessary. The concentration of reactants can also impact the outcome, with lower concentrations sometimes favoring the desired product formation and minimizing side reactions. researchgate.net

The following table illustrates how reaction conditions can be optimized for a generic cross-coupling reaction, drawing on general principles from the literature.

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Optimization
Catalyst Loading 10 mol%2 mol%Reduces cost and potential for side reactions.
Ligand TriphenylphosphineBuchwald or Josiphos-type ligandMore active ligands can improve reaction scope and efficiency.
Base K2CO3Cs2CO3 or K3PO4Stronger, non-nucleophilic bases can improve reaction rates.
Temperature 100 °C80 °CLowering temperature can improve selectivity and reduce decomposition.
Solvent TolueneDioxane or THFSolvent can influence solubility and reactivity.

This table represents a generalized optimization process and specific conditions would need to be determined empirically for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of Polyhalogenated Arenes

The application of green chemistry principles is increasingly important in the synthesis of all chemical compounds, including polyhalogenated arenes, to minimize environmental impact and enhance safety. scispace.comrroij.com These principles guide the development of more sustainable and efficient synthetic processes. igitsarang.ac.in

A significant advancement in green chemistry is the development of solvent-free reaction conditions, often utilizing mechanochemistry. beilstein-journals.org Mechanochemical methods, such as ball milling, involve the use of mechanical force to induce chemical reactions, often in the absence of a solvent. acs.orgrsc.org This approach offers several advantages, including reduced waste, lower energy consumption, and sometimes faster reaction times compared to traditional solution-based methods. beilstein-journals.org

Mechanochemistry has been successfully applied to a variety of reactions involving aryl halides, such as reductions, Grignard reagent formation, and cross-coupling reactions. acs.orgrsc.org For example, solvent-free reductions of aryl halides have been achieved using mechanochemical conditions, offering a more environmentally benign alternative to traditional methods that often rely on volatile organic solvents. acs.org Similarly, palladium-catalyzed cross-coupling reactions can be performed in the solid state under mechanochemical conditions, even in the presence of air, which is often not feasible in solution-phase reactions. rsc.org

The following table summarizes some examples of mechanochemical synthesis involving aryl halides:

Reaction TypeReactantsConditionsKey AdvantageReference
ReductionAryl Halide, Radical Initiator, H-donorBall Milling, Elevated TemperatureSolvent-free acs.org
Grignard FormationAryl Halide, MagnesiumBall MillingSolvent-free activation of Mg rsc.org
Mizoroki-Heck ReactionAryl Halide, AminoacrylateBall MillingSolvent-free, efficient beilstein-journals.org
Sonogashira CouplingAryl Halide, AcetyleneBall Milling, Pd catalystCopper and ligand-free researchgate.net
Buchwald-Hartwig AminationAryl Chloride, AmineBall Milling, Pd catalystNo inert gas protection needed researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgsavemyexams.com Reactions with high atom economy are more sustainable as they generate less waste. idosi.org

In halogenation processes, the choice of reagents and reaction type can significantly impact the atom economy. Addition reactions, for example, have a 100% atom economy in theory because all reactant atoms are incorporated into the single product. savemyexams.comkccollege.ac.in In contrast, substitution and elimination reactions inherently have lower atom economies as they produce byproducts. kccollege.ac.in

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste generated during a process, including solvents and reagents used in workup and purification. idosi.org The adoption of solvent-free methods and the use of recyclable catalysts are key strategies for waste minimization in the synthesis of polyhalogenated compounds. jctjournal.com

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. jctjournal.com However, for a catalytic process to be truly sustainable, the catalyst should be recoverable and reusable over multiple reaction cycles. researchgate.net

Significant research has focused on developing heterogeneous catalysts or methods to immobilize homogeneous catalysts on solid supports. researchgate.net This facilitates the separation of the catalyst from the reaction mixture, often by simple filtration, allowing for its reuse. For example, catalysts supported on materials like hydrotalcite or zeolites have shown good reusability in various organic reactions. researchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving 1,4 Dibromo 2 Iodo 5 Methylbenzene

Pathways of Halogen Activation and Transformation in Arenes

The reactivity of a halogen substituent on an aromatic ring is highly dependent on the reaction conditions, which dictate the pathway of its activation. Arenes typically undergo substitution reactions rather than addition reactions to preserve the stability of the aromatic system. msu.edu Halogenation of arenes is a form of electrophilic aromatic substitution where a halogen replaces a hydrogen atom. savemyexams.comlibretexts.org However, for these reactions to occur with typical aromatic compounds, the halogen often requires activation by a catalyst to make it a sufficiently strong electrophile. libretexts.orgmasterorganicchemistry.com

In electrophilic aromatic substitution reactions, halogens themselves are often not electrophilic enough to attack the benzene (B151609) ring and break its aromaticity. libretexts.orglibretexts.org Consequently, a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), is typically required to "activate" the halogen. libretexts.orgucalgary.ca The catalyst polarizes the halogen-halogen bond, creating a highly electrophilic complex. libretexts.orgwikipedia.org

The mechanism proceeds in several steps:

Formation of the Electrophile : The Lewis acid reacts with the halogen molecule (e.g., Br₂) to form a complex that increases the electrophilicity of the terminal halogen atom. ucalgary.ca This effectively generates a halonium ion (X⁺) or a strongly polarized complex that behaves as its equivalent. ucalgary.ca

Nucleophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic halogen. ucalgary.ca This step disrupts the ring's aromaticity and forms a positively charged carbocation intermediate known as an arenium ion or sigma complex. msu.eduwikipedia.org

Deprotonation : A weak base removes a proton from the carbon atom bearing the new halogen substituent, restoring the aromatic system and regenerating the catalyst. msu.eduucalgary.ca

While this mechanism describes the halogenation of a standard arene, the halogen atoms already present on a molecule like 1,4-Dibromo-2-iodo-5-methylbenzene can influence subsequent reactions, although they are generally deactivating. For iodination, the process is slightly different, often requiring an oxidizing agent like nitric acid to generate the electrophilic iodine species ("I⁺"). wikipedia.org

Table 1: Catalysts and Electrophiles in Aromatic Halogenation

Halogenation TypeTypical CatalystActive Electrophilic Species
BrominationFeBr₃ or AlBr₃Br⁺ or Br-Br-FeBr₃ complex
ChlorinationFeCl₃ or AlCl₃Cl⁺ or Cl-Cl-FeCl₃ complex
IodinationOxidizing Agent (e.g., HNO₃, HIO₃)I⁺

Free-radical halogenation represents an alternative mechanistic pathway, typically occurring under different conditions than electrophilic substitution, such as in the presence of UV light or radical initiators. wikipedia.org This type of reaction is characteristic of alkanes and the alkyl side chains of aromatic compounds. wikipedia.org However, radical mechanisms can also influence transformations on the aromatic ring itself.

The process follows a classic chain reaction mechanism:

Initiation : A radical initiator or UV light causes the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two halogen radicals (2 Cl•). wikipedia.org

Propagation : A halogen radical can abstract a hydrogen atom from a molecule, creating a substrate radical. This radical can then react with a halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. wikipedia.org

Termination : The reaction ceases when two radicals combine. wikipedia.org

While direct radical substitution on an aromatic ring is less common than electrophilic substitution, radical reactions are crucial in other transformations. For instance, tributyltin hydride can be used for the dehalogenation of alkyl halides via a radical chain mechanism. libretexts.org In the context of polyhalogenated arenes, radical intermediates can be generated at specific halogen sites, potentially leading to intramolecular cyclizations or other complex transformations, especially in the presence of radical-promoting reagents. libretexts.org

Iodine, unlike lighter halogens, can exist in stable compounds where it has a formal oxidation state higher than -1, forming hypervalent iodine compounds. wikipedia.org These reagents, such as λ³-iodanes and λ⁵-iodanes, are characterized by an iodine atom formally containing more than eight electrons in its valence shell. wikipedia.org

Hypervalent iodine(III) and iodine(V) compounds are widely used in organic synthesis as mild, selective, and environmentally benign oxidizing agents. arkat-usa.orgacs.org They can participate in a variety of transformations, including oxidations, halogenations, and the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

The reactivity of hypervalent iodine compounds is often compared to that of transition metals, involving processes like ligand exchange and reductive elimination. acs.orgnih.gov For a molecule like this compound, the iodine atom could potentially be oxidized to a hypervalent state. This would transform the iodo group into a highly electrophilic center or an excellent leaving group, facilitating unique substitution or coupling reactions that are not accessible through other pathways. For example, diaryliodonium(III) salts, a class of hypervalent iodine compounds, are excellent arylating agents due to the exceptional leaving group ability of the -IAr fragment. arkat-usa.org

Table 2: Common Classes of Hypervalent Iodine Reagents

ClassGeneral StructureIodine Oxidation StateTypical Application
Aryliodine(III) DicarboxylatesArI(OCOR)₂+3Oxidizing Agent
Iodosylarenes(ArIO)n+3Oxygen Transfer
Iodonium Salts[Ar₂I]⁺X⁻+3Arylating Agent
IodoxyarenesArIO₂+5Oxidizing Agent

Exploration of Reactive Intermediates Derived from this compound

The specific arrangement and different reactivities of the three halogen atoms on this compound allow for the selective generation of various reactive intermediates, making it a potentially versatile substrate in synthetic chemistry.

Arynes, or dehydroarenes, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. They are typically generated from ortho-dihaloarenes by treatment with a strong base, which induces a 1,2-elimination.

Given the structure of this compound, there is a bromine atom and an iodine atom ortho to each other (at positions 1 and 2). This arrangement is a prime precursor for aryne formation. Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, could lead to the formation of 4-bromo-5-methylbenzyne. The mechanism would likely involve initial deprotonation at the position ortho to one of the halogens, followed by the elimination of a metal halide. The greater lability of the C-I bond compared to the C-Br bond suggests that iodide would be the preferential leaving group in an elimination step.

Once generated, the aryne is extremely reactive and can be "trapped" by a wide range of nucleophiles or dienes in cycloaddition reactions, allowing for the rapid construction of complex molecular scaffolds.

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. Aryl halides are common starting materials for these reactions, which proceed via the formation of an organometallic intermediate.

A key step in many catalytic cycles (e.g., Suzuki, Heck, Sonogashira couplings) is the oxidative addition of the aryl halide to a low-valent transition metal complex, such as Pd(0). The rate of this oxidative addition is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl. This differential reactivity is a powerful tool for selective functionalization of polyhalogenated arenes.

In the case of this compound, the carbon-iodine bond is significantly weaker and more reactive towards oxidative addition than the carbon-bromine bonds. Therefore, reacting this molecule with a palladium(0) catalyst under carefully controlled conditions would selectively form an arylpalladium(II) intermediate at the C-2 position. This organometallic intermediate can then participate in a cross-coupling reaction with a suitable partner (e.g., a boronic acid, alkyne, or alkene) to introduce a new substituent exclusively at the position formerly occupied by iodine, leaving the two bromine atoms untouched for potential subsequent transformations.

Table 3: Relative Reactivity of Aryl Halides in Oxidative Addition with Pd(0)

Aryl Halide (Ar-X)C-X Bond Energy (kJ/mol, approx.)Relative Rate of Oxidative Addition
Ar-I~280~10³
Ar-Br~340~1
Ar-Cl~400~10⁻²

Stereochemical and Regiochemical Control Mechanisms in Aromatic Functionalization

The substitution pattern of this compound, with two bromine atoms, one iodine atom, and a methyl group on a benzene ring, dictates the regiochemical outcome of its functionalization reactions. The directing effects of these substituents are paramount in determining the position of electrophilic attack or metal-halogen exchange.

In electrophilic aromatic substitution reactions, the substituents on the benzene ring influence the rate and position of the incoming electrophile. The methyl group (-CH₃) is an activating group and is ortho, para-directing due to its electron-donating inductive and hyperconjugation effects. Halogens (Br, I) are deactivating groups due to their electron-withdrawing inductive effect, yet they are also ortho, para-directing because of their electron-donating resonance effect. libretexts.org

The cumulative effect of these substituents on this compound can be analyzed to predict the most likely sites of reaction. The positions on the aromatic ring are C1 (-Br), C2 (-I), C3 (-H), C4 (-Br), C5 (-CH₃), and C6 (-H). The two available hydrogen atoms for substitution are at C3 and C6. The directing effects of the existing substituents on these positions are summarized in the table below.

Interactive Table: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution
Position for SubstitutionDirecting Influence of -Br at C1Directing Influence of -I at C2Directing Influence of -Br at C4Directing Influence of -CH₃ at C5Cumulative EffectPredicted Outcome
C3 ortho (activating)meta (deactivating)meta (deactivating)ortho (activating)Competing effectsPossible minor product
C6 meta (deactivating)para (activating)ortho (activating)ortho (activating)Strongly activatingMajor product

Based on this analysis, the C6 position is the most likely site for electrophilic attack due to the concerted ortho and para directing effects of the activating methyl group and the two halogens.

In the context of metal-halogen exchange reactions, which are crucial for forming organometallic intermediates for cross-coupling reactions, regioselectivity is governed by the relative reactivity of the carbon-halogen bonds. Generally, the reactivity order for halogen-metal exchange is C-I > C-Br > C-Cl. Therefore, in this compound, the carbon-iodine bond at the C2 position is the most likely to undergo exchange with an organolithium or Grignard reagent. organic-chemistry.org This high regioselectivity allows for the specific functionalization at the C2 position.

Stereochemical control in the direct functionalization of the aromatic ring of this compound is generally not a factor as the ring itself is planar. However, if a reaction were to introduce a chiral center on a substituent, the steric hindrance from the adjacent bulky bromine and iodine atoms could influence the stereochemical outcome.

Kinetic and Thermodynamic Aspects Governing Reactivity and Selectivity

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic properties of its substituents and the stability of reaction intermediates.

Kinetic Control:

In kinetically controlled reactions, the product that is formed fastest is the major product. The rate of electrophilic aromatic substitution is influenced by the activation energy of the rate-determining step, which is the formation of the sigma complex (arenium ion). The activating methyl group at C5 lowers the activation energy for substitution at the ortho and para positions (C6 and C3 relative to the methyl group). Conversely, the deactivating halogens increase the activation energy, slowing down the reaction compared to benzene. libretexts.org However, their resonance effect still directs incoming electrophiles to the ortho and para positions. The faster reaction rate is expected at the position that leads to the most stable carbocation intermediate. Substitution at C6 would be favored as the positive charge in the arenium ion can be delocalized onto the adjacent methyl group and the halogens.

Thermodynamic Control:

In thermodynamically controlled reactions, the most stable product is the major product. The stability of the final substituted product can be influenced by steric interactions between the substituents. For instance, substitution at the C6 position, which is flanked by the methyl group and a bromine atom, might lead to some steric strain depending on the size of the incoming group. However, in many cases, the electronic directing effects are the dominant factor in determining the product distribution in electrophilic aromatic substitution.

The relative bond strengths of the carbon-halogen bonds also play a role in the thermodynamics of metal-halogen exchange reactions. The C-I bond is weaker than the C-Br bond, making the exchange of iodine thermodynamically more favorable.

Interactive Table: Generalized Bond Dissociation Energies for Carbon-Halogen Bonds in Aromatic Compounds
BondBond Dissociation Energy (kJ/mol)
C-I~272
C-Br~335
C-Cl~397
C-F~523

Note: These are generalized values and can vary depending on the specific molecular environment.

The lower bond dissociation energy of the C-I bond indicates that reactions involving the cleavage of this bond, such as metal-halogen exchange or certain coupling reactions, will have a lower activation energy and are thermodynamically more favorable compared to the cleavage of the C-Br bonds.

Advanced Spectroscopic and Structural Elucidation of 1,4 Dibromo 2 Iodo 5 Methylbenzene and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Fine Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a molecule like 1,4-Dibromo-2-iodo-5-methylbenzene, with its limited number of protons and complex substitution pattern, a combination of 1D and 2D NMR techniques is required for full structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is relatively simple, displaying signals for the aromatic protons and the methyl group protons. The aromatic region (typically δ 6.5-8.0 ppm) reveals two singlets, corresponding to the protons at the C3 and C6 positions. osti.gov The lack of coupling between these protons is indicative of their para-relationship to each other. The methyl group protons appear as a sharp singlet, typically in the δ 2.0-3.0 ppm range, consistent with a methyl group attached to an aromatic ring. osti.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, seven distinct signals are expected: one for the methyl carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons (typically δ 120-150 ppm) are influenced by the attached substituents. osti.gov Carbons bonded directly to the electronegative halogens (C-Br and C-I) are significantly affected. The carbon bearing the iodine atom (C2) is expected at a lower field (higher ppm) than the carbons bearing bromine atoms (C1 and C4), while the iodinated carbon itself often appears at a much higher field (lower ppm) due to the "heavy atom effect".

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (Aromatic)~7.0-8.0SingletCorresponds to H-3
¹H (Aromatic)~7.0-8.0SingletCorresponds to H-6
¹H (Methyl)~2.4-2.5SingletCorresponds to CH₃
¹³C (C-I)~90-100SingletHeavy atom effect shifts signal upfield
¹³C (C-Br)~115-125SingletTwo signals for C1 and C4
¹³C (C-H)~130-145SingletTwo signals for C3 and C6
¹³C (C-CH₃)~135-145SingletCorresponds to C5
¹³C (CH₃)~20-25SingletMethyl carbon

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Heteronuclear NMR: Direct detection of halogen nuclei like ⁷⁹Br, ⁸¹Br, and ¹²⁷I is challenging due to their large quadrupole moments, which lead to very broad resonance signals and rapid relaxation times, making them impractical for standard solution-state NMR. rsc.org While specialized solid-state techniques can probe these nuclei, conventional NMR focuses on the more easily observable ¹H and ¹³C nuclei.

To definitively assign the ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show no cross-peaks in the aromatic region, confirming the absence of adjacent aromatic protons. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the methyl proton signal and the methyl carbon signal, as well as cross-peaks connecting the signals of the C3 and C6 protons to their respective carbon signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping long-range (2-3 bond) ¹H-¹³C correlations, allowing the assembly of the molecular skeleton. rsc.org For instance, the methyl protons would show correlations to the quaternary carbons C5 and C6, and potentially to C4. The aromatic proton at C3 would show correlations to carbons C1, C2, and C5, while the proton at C6 would correlate with C1, C4, and C5. These correlations provide unambiguous proof of the connectivity and substitution pattern. wikipedia.orgmdpi.com

Table 2: Expected Key HMBC Correlations for this compound
Proton (Position)Correlated Carbon(s) (Position)
H (on CH₃)C5, C6, C4
H (on C3)C1, C2, C5
H (on C6)C1, C4, C5

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Furthermore, it would reveal the nature and geometry of intermolecular interactions that govern the crystal packing. In halogenated aromatic compounds, several types of non-covalent interactions are significant:

Halogen Bonding: The electron-deficient region on the outer tip of a halogen atom (the σ-hole) can interact favorably with a nucleophilic region on an adjacent molecule. nih.gov Potential halogen bonds in the crystal structure of this compound could include Br···I, Br···Br, or Br/I···π interactions. mdpi.comacs.org The linearity of the C-X···Y (where X and Y are halogens) interaction is a key characteristic of halogen bonding. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, driven by electrostatic and dispersion forces. The presence of multiple electron-withdrawing halogens significantly influences the quadrupole moment of the benzene (B151609) ring, affecting the geometry (e.g., parallel-displaced or T-shaped) of these interactions. rsc.org

C-H···Br/I Interactions: Weak hydrogen bonds involving the methyl or aromatic C-H groups as donors and halogen atoms as acceptors can also play a role in stabilizing the crystal lattice. mdpi.com

Analysis of related structures, such as derivatives of 1,4-dibromobenzene, shows that the interplay between these forces dictates the final crystal packing arrangement. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. hbni.ac.in For C₇H₅Br₂I, the calculated monoisotopic mass is 373.78027 Da. nih.gov HRMS can confirm this value with high precision (typically to within 5 ppm), distinguishing it from other potential formulas.

Electron ionization (EI) mass spectrometry also reveals characteristic fragmentation patterns that offer structural clues. For halogenated aromatic compounds, fragmentation is heavily influenced by the nature of the substituents. dtic.mil The expected fragmentation pathway for this compound would likely involve:

Loss of an Iodine Atom: The C-I bond is the weakest carbon-halogen bond, making the loss of an iodine radical (·I) a highly favorable initial fragmentation step, leading to a prominent [M-I]⁺ ion.

Loss of a Bromine Atom: Subsequent or alternative loss of a bromine radical (·Br) from the molecular ion or the [M-I]⁺ fragment would also be expected.

Loss of a Methyl Group: Cleavage of the methyl group to form a stable benzyl-type cation [M-CH₃]⁺ is another possible pathway.

Halogen Isotope Patterns: The presence of two bromine atoms creates a characteristic isotopic pattern for all bromine-containing fragments, with the relative intensities of the M, M+2, and M+4 peaks dictated by the natural abundances of ⁷⁹Br and ⁸¹Br.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group C-H stretches are found just below 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations of the benzene ring skeleton occur in the 1600-1450 cm⁻¹ region. acs.org The substitution pattern affects the intensity and position of these bands.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds appear in the 1450-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of the out-of-plane bends can sometimes be diagnostic of the ring substitution pattern.

C-Halogen Stretching: The C-Br and C-I stretching vibrations are found at lower frequencies, typically in the far-infrared region. C-Br stretches are expected in the 680-515 cm⁻¹ range, while the heavier C-I bond vibrates at an even lower frequency, usually between 600-500 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound
Vibrational ModeApproximate Frequency (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-H Bends1450 - 1000IR, Raman
C-Br Stretch680 - 515IR, Raman
C-I Stretch600 - 500IR, Raman

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Electronic Environment Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is exceptionally sensitive to the local electronic environment around quadrupolar nuclei (those with a nuclear spin I ≥ 1). wikipedia.org The halogens ⁷⁹Br, ⁸¹Br (both I = 3/2), and ¹²⁷I (I = 5/2) are all NQR-active. illinois.edu Unlike NMR, NQR is a zero-field technique, which simplifies the spectrum but restricts its application to solids. wikipedia.org

The NQR experiment measures the transition frequencies between nuclear spin states that have been split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. The EFG is a measure of the deviation from spherical symmetry of the electron cloud surrounding the nucleus. The primary parameters obtained are:

Quadrupole Coupling Constant (Cq): This is directly proportional to the magnitude of the EFG and is a sensitive measure of the C-X (X = Br, I) bond character. Increased covalent character or electron withdrawal from the halogen atom generally leads to a higher Cq value.

Asymmetry Parameter (η): This parameter describes the deviation of the EFG from cylindrical symmetry around the C-X bond axis. For a terminal halogen in an aromatic ring, η is often small but can be non-zero if the local environment is asymmetric, for example, due to intermolecular interactions like halogen bonding. nih.gov

For this compound, NQR would be a powerful tool:

Site Differentiation: Since the two bromine atoms are in chemically non-equivalent positions (C1 and C4), they should exhibit distinct NQR frequencies, allowing for their direct differentiation in the solid state.

Bonding Analysis: The Cq values for ⁷⁹Br and ¹²⁷I would provide direct insight into the p-electron population of the C-Br and C-I bonds, reflecting the inductive and resonance effects of the other substituents. lsu.edu

Intermolecular Interactions: The NQR parameters are highly sensitive to weak intermolecular forces. The formation of halogen bonds or other specific interactions in the crystal lattice would perturb the EFG at the halogen nucleus, leading to measurable shifts in the NQR frequencies and changes in the asymmetry parameter. nih.govacs.org This makes NQR an excellent probe for characterizing the nature and strength of such interactions in the solid state. rsc.org

Computational and Theoretical Studies on 1,4 Dibromo 2 Iodo 5 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 1,4-dibromo-2-iodo-5-methylbenzene, DFT can elucidate its reactivity patterns, the energies of its molecular orbitals, and the thermodynamics of its potential reactions.

DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions, helping to identify transition states and predict the most likely reaction pathways. For polyhalogenated aromatics, these calculations can model processes such as halogen-metal exchange, cross-coupling reactions, and electrophilic or nucleophilic aromatic substitution.

For instance, studies on the bromination of arenes using hypervalent iodine reagents have employed DFT to reveal stepwise mechanisms involving intermediates and transition states. sci-hub.secsic.es A similar approach applied to this compound could predict the regioselectivity of further substitution reactions. The existing substituents—two bromine atoms, one iodine atom, and a methyl group—exert competing electronic and steric effects, which DFT can quantify to predict the activation energies for substitution at the remaining free aromatic positions. Similarly, DFT has been used to clarify the chemoselectivity of reactions involving iodo-induced cyclization, showing how different transition state energies dictate the final product. nih.govcuny.edu Such a methodology could predict the outcomes of similar complex reactions involving this compound.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

For this compound, the HOMO would likely be distributed across the π-system of the benzene (B151609) ring, influenced by the electron-donating methyl group. The LUMO, conversely, would be expected to have significant contributions from the carbon-halogen bonds, particularly the C-I bond, which is the most polarizable and weakest. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include electronic chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). DFT calculations can provide precise values for these descriptors, allowing for a comparison of the reactivity of this compound with other related compounds. researchgate.net

Table 1: Predicted Reactivity Descriptors for a Polyhalogenated Aromatic Compound (Note: This table is illustrative, based on general principles of FMO analysis for similar compounds.)

DescriptorFormulaPredicted Characteristic for this compound
HOMO Energy (E_HOMO)-Relatively high due to the methyl group, indicating susceptibility to electrophilic attack.
LUMO Energy (E_LUMO)-Relatively low due to halogens, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOA moderate gap, suggesting a balance of stability and reactivity.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Indicates the resistance to change in electron distribution.
Electrophilicity Index (ω)μ² / (2η)Quantifies the electrophilic character of the molecule.

DFT calculations can be used to predict various thermochemical properties, such as the standard enthalpy of formation, heat capacity, and entropy. High-level composite methods can yield gas-phase enthalpies of formation with high accuracy. researchgate.net These computed values, when combined with experimental data for sublimation or vaporization, can provide reliable condensed-phase thermochemical data.

For polyhalogenated compounds, structure-energy relationships can be established. For example, group-additivity procedures have been developed for halogen-substituted benzoic acids and methylbenzenes to estimate their enthalpies of formation. researchgate.net Such a model could be applied to this compound to estimate its thermodynamic properties based on the contributions of its constituent groups (benzene ring, methyl, bromo, and iodo substituents). These estimations are vital for process design and safety assessments in chemical synthesis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While the benzene ring itself is rigid, the methyl group has rotational freedom. Molecular Dynamics (MD) simulations, which model the atomic motions of a system over time, can be used to study the conformational preferences of the methyl group and its interaction with the adjacent iodine atom. srtmun.ac.in Although sterically hindered rotation is less of a concern than in more crowded systems, MD simulations can provide insight into the dynamic behavior of the molecule in different environments (e.g., in solution or in a crystal lattice).

More importantly, MD simulations can be used to explore the intermolecular interactions between multiple this compound molecules. These simulations can reveal how the molecules pack in the solid state and can predict the dominant non-covalent interactions, such as π–π stacking and halogen bonding, which govern the crystal architecture.

Modeling of Halogen Bonding Interactions in the Context of this compound

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In this compound, all three halogen atoms can potentially participate in halogen bonds. The strength of this interaction typically follows the order I > Br > Cl > F.

Computational modeling is essential for understanding and quantifying these interactions. Studies on related dihalogenated and tetrahalogenated benzenes have shown the prevalence of C-Br···Br-C and C-I···I-C interactions, which can link molecules into chains or sheets. uchile.clnih.govresearchgate.netrsc.org In the case of this compound, several types of halogen bonds are conceivable:

C-I···Br: The iodine atom, being the most polarizable, would form the strongest halogen bonds, likely interacting with the bromine atoms of neighboring molecules.

C-I···I: Interactions between iodine atoms are also a strong possibility.

C-Br···Br: Bromine-bromine interactions would also contribute to the crystal packing. rsc.org

C-X···π: The halogen atoms could also interact with the electron-rich π-system of an adjacent benzene ring.

DFT calculations can be used to determine the geometry and energy of these halogen bonds, while techniques like Hirshfeld surface analysis can visualize and quantify the intermolecular contacts within a crystal structure. researchgate.net

Table 2: Potential Halogen Bonding Interactions in this compound

Interaction TypeDonorAcceptorPredicted Relative Strength
Halogen-HalogenC-IBr-C'Strong
Halogen-HalogenC-II-C'Strong
Halogen-HalogenC-BrBr-C'Moderate
Halogen-HalogenC-BrI-C'Moderate
Halogen-πC-Iπ-systemModerate
Halogen-πC-Brπ-systemWeak

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Applications for Polyhalogenated Aromatics

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with a specific property of interest, such as boiling point, solubility, or toxicity. For a class of compounds like polyhalogenated aromatics, QSPR models can be developed to predict the properties of untested molecules like this compound.

The input for these models consists of molecular descriptors calculated from the compound's structure. These can range from simple counts of atoms and bonds to complex quantum-chemical parameters. Chemoinformatics platforms can calculate a vast array of such descriptors for this compound, including its computed LogP (a measure of lipophilicity), polar surface area, and molecular weight. nih.gov By building a QSPR model based on a training set of related polyhalogenated compounds with known experimental properties, one could reliably estimate the properties of the target molecule. This approach is particularly valuable for assessing the potential environmental fate and transport of such chemicals.

Applications of 1,4 Dibromo 2 Iodo 5 Methylbenzene in Advanced Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Arenes

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netsemanticscholar.org The presence of three different halogen atoms (two bromine and one iodine) on the benzene (B151609) ring of 1,4-dibromo-2-iodo-5-methylbenzene allows for sequential and site-selective reactions.

The differential reactivity of the carbon-halogen bonds (C-I < C-Br) is the cornerstone of the selective functionalization of this compound. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst (e.g., palladium(0) or nickel(0)) compared to the carbon-bromine bonds. This reactivity difference allows for the selective reaction at the iodine-substituted position while leaving the bromine atoms intact for subsequent transformations. This chemoselectivity is crucial for the stepwise introduction of different functional groups onto the aromatic ring.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. mdpi.comorganic-chemistry.orgresearchgate.net In the case of this compound, the reaction can be performed selectively at the iodo position. For instance, reaction with an arylboronic acid in the presence of a palladium catalyst and a base will yield a 2-aryl-1,4-dibromo-5-methylbenzene derivative. The remaining bromine atoms can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to construct unsymmetrical biaryl or teraryl systems.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of this compound

EntryArylboronic AcidCatalystBaseProduct
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dibromo-5-methyl-2-phenylbenzene
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dibromo-2-(4-methoxyphenyl)-5-methylbenzene
3Naphthalene-2-boronic acidPd(OAc)₂ / SPhosCsF1,4-Dibromo-5-methyl-2-(naphthalen-2-yl)benzene

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds selectively at the C-I bond. This allows for the introduction of an alkynyl group, a versatile functional handle that can participate in various subsequent transformations, such as cycloadditions or further couplings.

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govresearchgate.net The reaction of this compound with an olefin, such as styrene (B11656) or an acrylate, will occur preferentially at the iodo position. This provides a route to stilbene (B7821643) or cinnamate (B1238496) derivatives, which are important structural motifs in various biologically active molecules and materials.

Beyond organoboron compounds, other organometallic reagents can be employed for the selective functionalization of this compound.

Negishi Coupling: This reaction utilizes organozinc reagents and is catalyzed by nickel or palladium complexes. organic-chemistry.orgnih.gov It offers a broad substrate scope and functional group tolerance.

Stille Coupling: This coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed and employs Grignard reagents (organomagnesium) with nickel or palladium catalysts. organic-chemistry.org

In all these cases, the inherent reactivity difference between the C-I and C-Br bonds allows for the initial coupling to occur selectively at the 2-position of the benzene ring.

Table 2: Comparison of Cross-Coupling Reactions for Functionalizing this compound

Coupling ReactionOrganometallic ReagentCatalystKey Features
Suzuki-MiyauraOrganoboronPalladiumMild conditions, high functional group tolerance, commercially available reagents.
SonogashiraTerminal AlkynePalladium/CopperDirect introduction of alkynyl groups.
HeckAlkenePalladiumForms substituted alkenes.
NegishiOrganozincNickel or PalladiumBroad scope, good for complex substrates.
StilleOrganostannanePalladiumEffective but uses toxic reagents.
KumadaGrignard (Organomagnesium)Nickel or PalladiumUtilizes readily available Grignard reagents.

The Buchwald-Hartwig amination and etherification are palladium-catalyzed cross-coupling reactions that form carbon-nitrogen and carbon-oxygen bonds, respectively. organic-chemistry.org These reactions are pivotal for the synthesis of pharmaceuticals, agrochemicals, and materials. The selective reaction of this compound with amines or alcohols can be achieved at the iodo position. This allows for the synthesis of 2-amino- or 2-alkoxy-1,4-dibromo-5-methylbenzene derivatives, which can be further functionalized at the bromine positions.

Formation and Reactivity of Organometallic Reagents from this compound

The generation of organometallic reagents from aryl halides is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In this compound, the carbon-halogen bond strengths and, consequently, their reactivity towards metals, follow the established trend: C-I < C-Br < C-Cl. wikipedia.org This hierarchy is pivotal as it allows for the selective formation of organometallic species at the C2 position (the site of the iodine atom) while leaving the two C-Br bonds untouched for subsequent transformations.

Organolithium Reagents: The most common method for generating a specific organolithium species from a polyhalogenated arene is through lithium-halogen exchange. wikipedia.org Treating this compound with one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), results in a rapid and chemoselective exchange at the most labile carbon-iodine bond. This yields 2-lithio-1,4-dibromo-5-methylbenzene with high regioselectivity. The resulting organolithium compound is a potent nucleophile and a strong base, ready to react with a wide array of electrophiles.

Grignard Reagents: Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent. youtube.com The differential reactivity of the halogens also applies here. By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively form the Grignard reagent at the C-I bond. The use of activated magnesium (e.g., Rieke magnesium or treatment with iodine/1,2-dibromoethane) can facilitate the reaction. quizlet.com The resulting organomagnesium compound, 2-(bromomagnesio)-1,4-dibromo-5-methylbenzene, is a powerful nucleophile, albeit generally less reactive and more sterically sensitive than its organolithium counterpart.

Organozinc Reagents: Organozinc reagents can also be prepared, often through transmetalation from the corresponding organolithium species or by direct insertion of activated zinc. These reagents are known for their excellent functional group tolerance and are key components in Negishi cross-coupling reactions.

The true synthetic power of these organometallic intermediates lies in their subsequent reactions. The newly formed carbon-metal bond at the C2 position can react with various electrophiles, such as aldehydes, ketones, carbon dioxide (to form carboxylic acids), and amides, to introduce new functional groups. The two bromine atoms remain as synthetic handles for further, orthogonal chemical modifications like palladium-catalyzed cross-coupling reactions.

Table 1: Selective Formation and Reaction of Organometallic Reagents
Organometallic ReagentFormation ConditionsElectrophile ExampleProduct at C2 Position
Organolithium1 eq. n-BuLi, THF, -78 °CBenzaldehyde (PhCHO)(2,5-Dibromo-4-methylphenyl)(phenyl)methanol
Grignard1 eq. Mg, THF, refluxCarbon Dioxide (CO2), then H3O+2,5-Dibromo-4-methylbenzoic acid
Organozinc (via transmetalation)1. Form Organolithium 2. Add ZnCl2Acid Chloride (RCOCl), Pd catalyst(2,5-Dibromo-4-methylphenyl)(R)ketone

Cycloaddition Reactions Initiated by Reactive Aryne Intermediates

Arynes are highly reactive, neutral intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a carbon-carbon triple bond within the ring. Their high reactivity makes them powerful intermediates for the synthesis of complex polycyclic systems via cycloaddition reactions.

This compound is a suitable precursor for the generation of a substituted benzyne. The typical strategy involves a two-step, one-pot process. First, as described previously, selective lithium-iodine exchange generates 2-lithio-1,4-dibromo-5-methylbenzene. wikipedia.org If this intermediate is gently warmed in the absence of an external electrophile, it can undergo spontaneous elimination of lithium bromide (LiBr), where the organolithium acts as an internal base abstracting a proton from either C1 or C3, followed by loss of bromide. Given the substitution pattern, this would lead to the formation of 4,7-dibromo-5-methylbenzyne.

Once generated in situ, this strained and electron-deficient aryne is immediately trapped by a suitable reacting partner present in the mixture. A common and efficient way to trap arynes is through a [4+2] cycloaddition (Diels-Alder) reaction with a diene. For example, if the aryne is generated in the presence of furan, it will undergo a cycloaddition reaction to produce a dibrominated, methylated oxabicyclic adduct. This strategy provides rapid access to complex, rigid scaffolds that would be difficult to synthesize through other means.

Table 2: Aryne Formation and Trapping
Aryne PrecursorGeneration MethodReactive IntermediateTrapping Agent (Diene)Resulting Cycloadduct Structure
This compound1. n-BuLi, -78 °C 2. Warm4,7-Dibromo-5-methylbenzyneFuranDibromo-methyl-epoxy-dihydronaphthalene derivative
This compound1. n-BuLi, -78 °C 2. Warm4,7-Dibromo-5-methylbenzyneCyclopentadieneDibromo-methyl-dihydro-ethanonaphthalene derivative

Stereoselective Transformations and Asymmetric Catalysis Utilizing Derivatives of this compound

Polyhalogenated aromatic compounds are foundational scaffolds for building more elaborate molecules, including chiral ligands used in asymmetric catalysis. masterorganicchemistry.com While direct use of this compound in a stereoselective transformation is not common, its derivatives are ideal candidates for the construction of chiral molecules, particularly those possessing axial chirality (atropisomers).

A viable strategy involves the programmed, sequential functionalization of the C-I and C-Br bonds. For instance, a selective reaction at the C-I bond (e.g., Sonogashira coupling), followed by a different cross-coupling reaction at one of the C-Br bonds (e.g., Suzuki coupling), can introduce two different, sterically demanding groups onto the aromatic ring. If these groups are sufficiently bulky to hinder free rotation around the newly formed aryl-aryl or aryl-alkynyl bond, a stable atropisomer can be formed.

If this synthetic sequence is carried out using chiral catalysts or chiral auxiliaries, or if the resulting racemic atropisomers are resolved, an enantiopure ligand can be obtained. Such chiral biaryl or sterically hindered ligands are central to modern asymmetric catalysis, used to induce enantioselectivity in a vast range of reactions, including hydrogenations, C-C bond formations, and oxidations. The this compound scaffold provides a structurally predictable and synthetically flexible starting point for creating custom chiral environments for metal-catalyzed reactions.

Multi-component Reactions and Domino Processes Incorporating Halogenated Aromatic Scaffolds

The presence of multiple, differentially reactive halogens makes this compound an excellent substrate for domino (or cascade) reactions and multi-component processes. beilstein-journals.org These synthetic strategies are highly valued for their efficiency, as they enable the formation of several chemical bonds in a single operation without isolating intermediates, thereby saving time and resources. nih.govdoi.org

A domino process utilizing this scaffold would involve a sequence of selective cross-coupling reactions. The distinct reactivity of the C-I and C-Br bonds towards palladium catalysts under different conditions allows for a programmed series of bond formations. For example, a Sonogashira coupling can be performed selectively at the C-I bond under mild, copper-free conditions. Following this, a Suzuki or Stille coupling can be carried out at one of the C-Br bonds under more forcing conditions, and finally, the remaining C-Br bond can be functionalized. This allows for the controlled, one-pot or sequential synthesis of highly substituted, non-symmetrical aromatic products.

In a multi-component reaction, an organometallic species generated in situ from the C-I bond could act as the nucleophile in a reaction involving two or more other components. For instance, the 2-lithio derivative could be added to an imine (formed in situ from an aldehyde and an amine), with the resulting adduct being trapped by another electrophile in the same pot. Such processes enable the rapid assembly of complex molecules from simple precursors, a key goal in fields like drug discovery and materials science. nih.gov

Table 3: Hypothetical Domino Cross-Coupling Sequence
StepReactive SiteReaction TypeExample ReagentsIntermediate/Product
1C2-ISonogashira CouplingPhenylacetylene, Pd(PPh3)4, CuI, Et3N1,4-Dibromo-5-methyl-2-(phenylethynyl)benzene
2C1-Br or C4-BrSuzuki Coupling4-Methoxyphenylboronic acid, Pd(dppf)Cl2, K2CO34-Bromo-4'-methoxy-5-methyl-2-(phenylethynyl)-1,1'-biphenyl
3Remaining C-BrBuchwald-Hartwig AminationMorpholine, Pd2(dba)3, BINAP, NaOtBuFinal trisubstituted product

Role in Materials Science and Functional Materials Development

Precursor for Conjugated Polymers and Oligomers with Tunable Electronic Properties

The presence of both bromo and iodo substituents on the aromatic ring of 1,4-Dibromo-2-iodo-5-methylbenzene is critical for its use as a precursor in the synthesis of conjugated polymers and oligomers. These materials are foundational to the field of organic electronics, with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. The difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise cross-coupling reactions, such as the Suzuki or Sonogashira reactions.

Researchers can exploit this differential reactivity to construct complex, well-defined polymer backbones. For instance, the more reactive C-I bond can be selectively coupled with a boronic acid or alkyne partner under specific catalytic conditions, leaving the C-Br bonds intact for subsequent polymerization or functionalization steps. This stepwise approach is essential for creating block copolymers or precisely functionalized oligomers where the electronic properties can be finely tuned. tdx.cat Ultraviolet irradiation of mixtures containing similar polyhalogenated aromatic compounds has also been shown to result in polycondensation, forming oligomeric or polymeric products with semiconducting properties. researchgate.net

A general strategy for synthesizing conjugated oligomers involves using a bifunctional monomer with two different halides, allowing one end to react while the other remains available for the next step in the chain growth. ethz.ch This "monomer-up approach" enables the synthesis of oligomers with precisely controlled lengths, which is crucial for studying the relationship between chain length and electronic properties like absorption and emission wavelengths. ethz.ch

Table 1: Selective Cross-Coupling Reactivity

C-X Bond Relative Reactivity in Cross-Coupling Typical Catalytic System Application in Polymer Synthesis
C-I Highest Palladium-based catalysts (e.g., Pd(PPh₃)₄) at lower temperatures Initial coupling to introduce the first monomer unit or functional group.

This table illustrates the general principles of selective cross-coupling reactions that are applicable to molecules like this compound.

Integration into Liquid Crystalline Materials and Supramolecular Assemblies via Non-Covalent Interactions

The development of advanced materials often relies on controlling how molecules organize themselves in the solid state or in solution. This compound is well-suited for integration into liquid crystals and supramolecular structures due to its ability to form specific and directional non-covalent interactions, primarily halogen bonds. bohrium.comnih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor) such as an oxygen, nitrogen, or another halogen atom. The strength of this bond is dependent on the halogen, with iodine forming stronger halogen bonds than bromine. This allows for the programmed self-assembly of molecules into higher-order structures. ntu.edu.sg In materials designed from molecules like this compound, the iodine and bromine atoms can form distinct halogen bonds (e.g., C-I···O, C-Br···Br, or C-I···N), guiding the molecules to assemble into specific architectures like chains, sheets, or three-dimensional networks. nih.govresearchgate.net These organized structures are the basis for liquid crystalline phases and other functional supramolecular materials. ntu.edu.sg

Application in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous, crystalline materials with exceptionally high surface areas, making them promising for applications in gas storage, catalysis, and sensing. The construction of these frameworks requires specific molecular building blocks, often referred to as linkers or struts, that possess multiple reactive sites to form the extended network.

With its three reactive halogen sites, this compound and similar polyhalogenated aromatics are potential candidates for use as tritopic linkers in the synthesis of COFs. ambeed.comunipr.it Through sequential cross-coupling reactions, these linkers can be connected to form robust, porous, and crystalline two-dimensional or three-dimensional organic networks. The precise geometry and halogenation pattern of the starting material directly translate into the final structure and properties of the resulting framework. While direct use of this specific compound may not be extensively documented, the principle is well-established with similar polyhalogenated building blocks. ambeed.comunipr.it

Modulating Material Properties through Strategic Halogen Substitution and Halogen Bonding Interactions

The strategic inclusion of different halogens on a single molecular scaffold is a powerful method for fine-tuning the properties of a material. The choice between bromine and iodine at specific positions on the benzene (B151609) ring influences multiple characteristics. researchgate.net

Firstly, as discussed, it provides orthogonal reactivity for synthetic chemists. Secondly, it allows for the modulation of non-covalent interactions that direct crystal packing. The stronger halogen bonds formed by iodine compared to bromine can lead to different solid-state structures and packing motifs. researchgate.netresearchgate.net For example, in a crystal lattice, a C-I···O interaction might be favored over a C-Br···O interaction, leading to a completely different spatial organization of the molecules. nih.gov This control over crystal engineering is crucial for designing materials with desired optical, electronic, or magnetic properties. researchgate.net

Furthermore, the substitution of hydrogen with heavier halogens like bromine and iodine alters the electronic properties of the molecule itself, including its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) levels. This, in turn, affects the band gap of the resulting polymers or molecular solids, influencing their color, conductivity, and photo-responsiveness. researchgate.netacs.org The ability to rationally change the nature and position of halogen atoms provides a sophisticated tool for the bottom-up design of functional materials with tailored properties. researchgate.net

Table 2: Comparison of Halogen Properties for Material Design

Property Iodine (I) Bromine (Br) Impact on Material Properties
Polarizability High Moderate Influences intermolecular forces (van der Waals, halogen bonding) and refractive index.
Halogen Bond Donor Strength Strong Moderate Stronger and more directional interactions with iodine lead to more robust supramolecular structures. nih.govresearchgate.net
C-X Bond Reactivity More Reactive Less Reactive Enables selective, stepwise synthesis of complex molecules and polymers.
Electronegativity 2.66 2.96 Affects the electron density of the aromatic ring and the energy levels of molecular orbitals.

| van der Waals Radius (Å) | 1.98 | 1.85 | Influences molecular packing, steric hindrance, and solid-state density. |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1,4-dibromo-2,5-diiodobenzene (B1312432)
1,4-dibromobenzene
2,5-dibromonitrobenzene
2,5-dibromoaniline
2,5-dibromo-4-iodoaniline (B8202941)
4-bromo-1-iodo-2-methylbenzene
1,2-dibromo-4,5-dimethoxybenzene
1,2-diiodo-4,5-dimethoxybenzene

Future Research Directions and Emerging Paradigms for 1,4 Dibromo 2 Iodo 5 Methylbenzene

Development of Novel Catalytic Systems for Highly Selective Functionalization of Polyhalogenated Arenes

The primary challenge and opportunity in utilizing 1,4-Dibromo-2-iodo-5-methylbenzene lies in achieving site-selective functionalization. The distinct carbon-halogen bond strengths (C-I < C-Br) provide an inherent basis for selectivity. Future research will focus on developing sophisticated catalytic systems that can exploit these subtle differences with near-perfect control.

Pioneering work has demonstrated the potential of halogen-magnesium exchange reactions for preparing functionalized Grignard reagents from polyhalogenated arenes. uni-muenchen.deuni-muenchen.de Studies show a clear reactivity order of I > Br > Cl, allowing for the selective formation of a magnesiated species at the iodine-bearing carbon at low temperatures. uni-muenchen.de For instance, the iodine-magnesium exchange on polyhalogenated arenes can occur readily at 0°C, while bromine-magnesium exchange often requires higher temperatures or different reagents. uni-muenchen.de This differential reactivity is the cornerstone for the selective functionalization of this compound.

Further advancements will likely involve palladium-catalyzed cross-coupling reactions, which are instrumental in forming C-C and C-heteroatom bonds. acs.orgnih.gov Research into ligand design will be crucial for tuning the catalyst's activity and selectivity, enabling the sequential replacement of the iodo, and then one of the bromo groups, in a controlled manner. rsc.org The development of catalysts that can selectively activate a specific C-Br bond, perhaps based on steric or electronic differentiation, remains a significant goal. A review of site-selective cross-coupling of polyhalogenated arenes highlights the growing interest and progress in this complex field. researchgate.net

Table 1: Comparison of Potential Catalytic Systems for Selective Functionalization

Catalytic Approach Target Halogen Typical Conditions Advantages Research Focus
Iodine-Magnesium Exchange Iodine i-PrMgCl, THF, -40°C to 0°C High selectivity for C-I bond, excellent functional group tolerance. uni-muenchen.de Trapping of the Grignard reagent with various electrophiles.
Palladium-Catalyzed Coupling Iodine or Bromine Pd catalyst (e.g., PdCl₂(PPh₃)₂), ligand, base Versatile for C-C, C-N, C-O bond formation. rsc.orgmpg.de Ligand design for regioselectivity between the two C-Br bonds.
Copper-Catalyzed Reactions Iodine CuI, ligand Alternative to palladium, useful in specific transformations like iodination of cyclic diaryliodoniums. researchgate.net Exploring C-I vs. C-Br selectivity.
Directed Ortho-Metalation N/A (C-H activation) Strong base (e.g., BuLi), directing group Functionalization of C-H bonds, complementary to C-X coupling. Introducing directing groups onto the scaffold.

| Dual-Catalysis Systems | Iodine and Bromine | Combination of catalysts (e.g., Pd/Cu, Pd/Ni) | Potential for one-pot, sequential functionalization. | Catalyst compatibility and controlling the reaction sequence. |

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. youtube.com For reactions involving polyhalogenated compounds and organometallic intermediates, flow chemistry can minimize the accumulation of hazardous materials and provide superior control over reaction parameters like temperature and mixing. youtube.comresearchgate.net

Future research will focus on integrating the synthesis of this compound derivatives into automated flow platforms. chemrxiv.orgyoutube.com Such systems allow for high-throughput experimentation and rapid optimization of reaction conditions (e.g., catalyst loading, temperature, residence time) using Design of Experiments (DoE) approaches. researchgate.net This is particularly valuable for the multi-step, sequential functionalization of the starting material, where each step can be performed in a separate flow module without manual isolation of intermediates. youtube.com The development of automated platforms has already been demonstrated for complex processes like peptide synthesis, showcasing the maturity of the technology. nih.gov

Table 2: Advantages of Flow Chemistry for Synthesizing this compound Derivatives

Feature Benefit in This Context
Enhanced Heat Transfer Allows for precise temperature control, critical for selective metalation or coupling reactions.
Rapid Mixing Ensures homogeneity, leading to higher yields and reproducibility, especially for fast organometallic reactions.
Small Reaction Volume Improves safety by minimizing the inventory of potentially hazardous reagents and intermediates at any given time. youtube.com
Automation & Integration Enables multi-step sequential synthesis, purification, and in-line analysis in a single, continuous process. researchgate.netyoutube.com

| Scalability | Facilitates easier scale-up from laboratory discovery to pilot production by extending run time rather than increasing reactor size. researchgate.net |

Exploration of Bio-Inspired Synthetic Routes and Enzymatic Transformations for Sustainable Production

The principles of green chemistry are increasingly driving synthetic strategy. Bio-inspired and enzymatic methods offer a promising avenue for the sustainable and highly selective functionalization of aryl halides. nih.gov Nature utilizes enzymes, such as dehalogenases, that can perform specific transformations on halogenated compounds under mild, aqueous conditions. beilstein-journals.org

Future research could explore the use of engineered enzymes or biomimetic catalysts, such as vitamin B12 derivatives, for the selective dehalogenation or transformation of this compound. nih.govd-nb.info These bio-inspired systems can mediate radical-based reactions and have been used in electrochemical systems to replace harsh chemical reductants. beilstein-journals.orgd-nb.info Another approach involves immobilizing enzymes or biomimetic models within robust frameworks like Metal-Organic Frameworks (MOFs), combining the selectivity of biocatalysis with the stability of heterogeneous catalysts. nih.gov This could lead to reusable catalytic systems for the sustainable production of valuable derivatives.

Advanced In-Situ Spectroscopic Monitoring of Reactions for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is essential for optimizing synthetic protocols and ensuring process robustness. The sequential functionalization of this compound involves reactive intermediates, such as Grignard reagents, whose formation and consumption are critical to the outcome. uni-muenchen.de The mechanism of the halogen-magnesium exchange, for example, is believed to proceed through an intermediate ate complex, but is not fully understood. uni-muenchen.de

The application of advanced in-situ spectroscopic techniques is a key future direction. Technologies like process Fourier-Transform Infrared (FTIR) spectroscopy (ReactIR), Raman spectroscopy, and process Nuclear Magnetic Resonance (NMR) can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. This data provides invaluable insight into reaction kinetics, catalyst behavior, and the formation of transient species. mpg.de When coupled with flow chemistry platforms, in-line analytics can enable automated feedback loops for real-time process optimization. youtube.com

Table 3: In-Situ Spectroscopic Techniques for Mechanistic Studies

Technique Information Provided Application Example
Process FTIR (ReactIR) Vibrational modes of functional groups. Monitoring the formation and consumption of the C-Mg bond during Grignard formation.
Raman Spectroscopy Symmetric vibrations, good for non-polar bonds. Tracking changes in C-I, C-Br, and aromatic ring vibrations during cross-coupling.
Process NMR Detailed structural information. Observing the formation of specific regioisomeric intermediates and byproducts in real-time. mpg.de

| UV-Vis Spectroscopy | Electronic transitions of conjugated systems. | Monitoring the formation of colored organometallic complexes or conjugated products. acs.org |

Rational Design of Smart Materials with Tunable and Responsive Properties Derived from this compound

The true value of this compound lies in its potential as a scaffold for advanced functional materials. Its ability to undergo three sequential, site-selective functionalization reactions makes it an ideal building block for creating precisely defined molecular architectures.

Future research will focus on the rational design of "smart" materials where properties are directly encoded by the sequence of functionalization. By introducing different moieties—such as chromophores, liquid crystals, polymers, or biologically active groups—at the three halogen positions, a vast chemical space can be explored. This could lead to:

Organic Electronics: Synthesis of ladder-type heterofluorenes or oligoarylenes for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net

Sensors: Materials with binding sites and signaling units attached to the same benzene (B151609) core, designed to change color or fluorescence in the presence of specific analytes.

Responsive Polymers: Incorporation into polymer backbones or as side-chain pendants to create materials that respond to stimuli like light, temperature, or pH.

Organometallic Complexes: Use as a prefunctionalized ligand to create complex organometallic structures with tailored electronic and optical properties, as has been demonstrated with related polyhalogenated systems to form osmium(IV) tetraaryl complexes. acs.orgacs.org

The key is the ability to control the spatial arrangement of different functional groups on a single aromatic ring, allowing for fine-tuning of the final material's electronic, optical, and physical properties.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 1,4-dibromo-2-iodo-5-methylbenzene in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
  • Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible substances (e.g., strong oxidizers) .
  • Refer to Safety Data Sheets (SDS) for emergency procedures, including spill management (neutralize with inert adsorbents) and first aid (eye flushing with water for 15 minutes) .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Conditions : Test solvent systems (e.g., dichloromethane vs. THF), catalysts (e.g., FeCl₃ for electrophilic substitution), and temperatures (40–80°C) to maximize yield.
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Analysis : Compare isolated yields under varying conditions. For example, higher bromine excess (1.2–1.5 equivalents) may improve di-substitution efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra in CDCl₃. Compare chemical shifts with computed data (e.g., DFT calculations) to validate substitution patterns .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Br]⁺ fragments).
  • Elemental Analysis : Verify purity (>95%) through carbon, hydrogen, and halogen content .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported regioselectivity during further functionalization?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., iodination vs. bromination) using Gaussian or ORCA software. Compare activation energies to predict dominant products .
  • Cross-Validation : Pair computational predictions with experimental results (e.g., HPLC monitoring of reaction intermediates). Adjust steric/electronic parameters in simulations to align with observed outcomes .

Q. What strategies are effective for designing catalytic systems to functionalize this compound selectively?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) under inert atmospheres. Optimize ligand systems (e.g., bipyridine for stabilizing metal centers).
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction rates. Compare turnover frequencies (TOF) under varying pressures/temperatures .
  • Regioselectivity Mapping : Employ X-ray crystallography to analyze crystal packing effects, which may influence substitution sites .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-check NMR (e.g., DEPT-135 for quaternary carbons), FT-IR (C–Br stretches at 500–600 cm⁻¹), and DSC (melting point analysis).
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., mono-brominated derivatives) that may skew data .
  • Literature Meta-Analysis : Compile data from peer-reviewed journals (avoiding vendor databases like BenchChem) to identify consensus values .

Notes for Methodological Rigor

  • Experimental Design : Use factorial design (e.g., Taguchi method) to test multiple variables (solvent, catalyst, temperature) systematically .
  • Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of outliers. Replicate experiments ≥3 times to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.